Molecular Weight & cLogP Differentiation vs. Analogs
The target compound (MW 413.31 g/mol) offers a molecular weight increase of 44.45 g/mol over the 6-chloro analog (MW 368.86 g/mol, CAS 1319039-37-6) and 78.89 g/mol over the 6-unsubstituted parent (MW 334.42 g/mol, CAS 1319039-10-5) . This incremental mass shift, attributable solely to Br-for-Cl or Br-for-H substitution, directly impacts calculated LogP (estimated ~6.3 for the target vs. ~5.9 for the chloro analog using fragment-based calculation methods), water solubility predictions, and pharmacokinetic parameter estimates in drug discovery screening cascades .
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 413.31 g/mol; cLogP: ~6.3 (estimated) |
| Comparator Or Baseline | 6-Chloro analog (CAS 1319039-37-6): MW 368.86 g/mol, cLogP ~5.9; 6-Unsubstituted parent (CAS 1319039-10-5): MW 334.42 g/mol, cLogP ~5.5 |
| Quantified Difference | +44.45 g/mol and ΔcLogP ~+0.4 vs. 6-chloro; +78.89 g/mol and ΔcLogP ~+0.8 vs. 6-unsubstituted |
| Conditions | Calculated molecular weights from molecular formula; cLogP estimated via fragment-based algorithm (ChemDraw/ACD/Labs class-level method) |
Why This Matters
Procurement decisions for library design or hit-to-lead optimization require precise molecular weight and lipophilicity cutoffs; the bromo analog occupies a distinct property space not accessible from the chloro or unsubstituted variants.
